(2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide
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Overview
Description
(2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its ability to interact with certain biological targets, making it a promising candidate for drug development. In
Mechanism of Action
The mechanism of action of ((2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide involves its ability to interact with specific biological targets. This compound has been shown to bind to certain enzymes and receptors, which can modulate their activity and lead to various physiological effects. For example, (this compound)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to potential anti-cancer effects.
Biochemical and physiological effects:
(this compound)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to potential anti-cancer effects. It has also been shown to have anti-inflammatory effects and potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using ((2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide in lab experiments is its ability to interact with specific biological targets, which can lead to a range of physiological effects. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for the study of ((2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to better understand its mechanism of action, which can help to optimize its use in different experimental settings. Additionally, there is potential for the development of new derivatives of (this compound)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide, which can have improved efficacy and specificity for certain biological targets.
Synthesis Methods
The synthesis of ((2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide involves several steps. The first step is the preparation of the oxolane ring, which is achieved through a reaction between cyclopropane and ethylene oxide. The second step involves the addition of the thiazole ring to the oxolane ring, which is achieved through a reaction between the oxolane ring and 3-phenyl-1,2-thiazole-4-carboxylic acid. The final step is the addition of the carboxamide group, which is achieved through a reaction between the thiazole ring and an amine.
Scientific Research Applications
((2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide has been studied for its potential applications in the field of medicine. Specifically, it has been studied for its ability to interact with certain biological targets, such as enzymes and receptors, which are involved in various physiological processes. This compound has been shown to have potential therapeutic benefits for a range of diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
(2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-17(13-8-9-21-16(13)12-6-7-12)18-14-10-22-19-15(14)11-4-2-1-3-5-11/h1-5,10,12-13,16H,6-9H2,(H,18,20)/t13-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYOMFUVEKNZMA-CJNGLKHVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCO2)C(=O)NC3=CSN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)NC2=CSN=C2C3=CC=CC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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